molecular formula C21H22N6O2 B7499114 2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide

2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide

Cat. No.: B7499114
M. Wt: 390.4 g/mol
InChI Key: MAIFZBUKUJCHQK-UHFFFAOYSA-N
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Description

2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine-based molecule that has been synthesized using different methods, and it has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide involves the inhibition of certain enzymes and receptors that are involved in various cellular processes. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in the pathogenesis of cancer and other diseases. It has also been found to inhibit the activity of dopamine receptors, which are involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is crucial for the prevention of cancer. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide in lab experiments is its high potency and selectivity. This compound has been found to exhibit high activity against certain enzymes and receptors, which makes it a valuable tool for studying their functions. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide. One of the most promising directions is the development of this compound as a drug candidate for the treatment of various diseases. Further studies are needed to evaluate its safety and efficacy in clinical trials. Another direction is the exploration of its potential applications in other fields, such as agriculture and materials science. Overall, the research on this compound has the potential to lead to significant advances in various fields and contribute to the development of new therapies and technologies.

Synthesis Methods

2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide can be synthesized using different methods. One of the most commonly used methods is the reaction of 1-(3-(tetrazol-1-yl)benzoyl)piperidine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. Other methods involve the use of different reagents and solvents, and the choice of the method depends on the desired yield and purity of the product.

Scientific Research Applications

2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide has been found to exhibit various scientific research applications. One of the most promising applications is its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the activity of certain enzymes and receptors that are involved in the pathogenesis of these diseases, and it has shown promising results in preclinical studies.

Properties

IUPAC Name

2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-15-5-2-3-8-19(15)20(28)23-17-9-11-26(12-10-17)21(29)16-6-4-7-18(13-16)27-14-22-24-25-27/h2-8,13-14,17H,9-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIFZBUKUJCHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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